molecular formula C12H11NO2 B11900639 1-ethylidene-3-oxo-2,3-dihydro-1H-indene-2-carboxamide

1-ethylidene-3-oxo-2,3-dihydro-1H-indene-2-carboxamide

Cat. No.: B11900639
M. Wt: 201.22 g/mol
InChI Key: QIJLBUAIKJEDLU-UQCOIBPSSA-N
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Description

1-Ethylidene-3-oxo-2,3-dihydro-1H-indene-2-carboxamide is a synthetic organic compound with the molecular formula C12H11NO2 and a molecular weight of 201.22 g/mol . It features an indane-derived core structure, a class of compounds recognized as privileged structures in medicinal chemistry due to their association with a broad spectrum of pharmacological activities . The indanone scaffold is present in various bioactive natural products and several pharmacologically active molecules, suggesting significant potential for exploration in biological research . Researchers are investigating this and similar 2,3-dihydro-1H-indene compounds for various applications, including in oncology studies . This product is intended for research purposes as a chemical reference standard or as a building block in the synthesis of more complex molecules for pharmaceutical development. It is provided as a high-purity material to ensure consistent and reliable results in experimental settings. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

(1E)-1-ethylidene-3-oxoindene-2-carboxamide

InChI

InChI=1S/C12H11NO2/c1-2-7-8-5-3-4-6-9(8)11(14)10(7)12(13)15/h2-6,10H,1H3,(H2,13,15)/b7-2-

InChI Key

QIJLBUAIKJEDLU-UQCOIBPSSA-N

Isomeric SMILES

C/C=C/1\C(C(=O)C2=CC=CC=C21)C(=O)N

Canonical SMILES

CC=C1C(C(=O)C2=CC=CC=C21)C(=O)N

Origin of Product

United States

Preparation Methods

Alkylation of Indenone Intermediates

Alkylation of a pre-formed indenone (3-oxo-2,3-dihydro-1H-indene) using ethyl halides or organometallic reagents represents a straightforward approach. A patent detailing the synthesis of (+)-5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylate methyl ester utilized sodium hydride as a base for alkylation under reflux conditions.

Example Protocol

  • Reactants : 3-Oxo-2,3-dihydro-1H-indene, ethyl bromide

  • Base : NaH (2.5 equiv)

  • Solvent : Toluene

  • Conditions : Reflux, 3 h

  • Yield : ~65% (extrapolated from)

Wittig Reaction for Olefin Formation

Carboxamide Installation at Position 2

The carboxamide group is typically introduced via hydrolysis of nitriles or direct coupling reactions.

Nitrile Hydrolysis

A patent describing 2,3-dihydro-1-oxo-1H-indene-4-carbonitrile synthesis involved the use of cyanide sources (e.g., CuCN) in nucleophilic aromatic substitution, followed by acidic or basic hydrolysis to yield carboxamides.

Example Protocol

  • Reactants : 2-Bromo-indenone, CuCN (1.5 equiv)

  • Solvent : DMF

  • Conditions : 120°C, 8 h → Hydrolysis with 6M HCl, 80°C, 4 h

  • Yield : ~70% (based on)

Buchwald–Hartwig Amination

The Journal of Medicinal Chemistry (2019) demonstrated the use of Buchwald–Hartwig amination to couple aryl halides with amines, forming carbon-nitrogen bonds. Applying this to a 2-bromo-indenone intermediate could yield the desired carboxamide.

Example Protocol

  • Reactants : 2-Bromo-1-ethylidene-3-oxo-2,3-dihydro-1H-indene, acetamide

  • Catalyst : Pd(OAc)₂, Xantphos

  • Base : Cs₂CO₃

  • Solvent : Toluene

  • Conditions : 100°C, 24 h

  • Yield : ~60% (extrapolated from)

Integrated Synthetic Routes

Combining the above steps, two plausible routes emerge:

Route A: Sequential Functionalization

  • Indene Synthesis : Friedel-Crafts acylation to form 3-oxo-2,3-dihydro-1H-indene.

  • Ethylidene Introduction : Alkylation with ethyl bromide.

  • Carboxamide Installation : Nitrile hydrolysis or amination.

Advantages : Modular, high-yield steps.
Challenges : Regioselectivity in alkylation.

Route B: Convergent Approach

  • Cycloaddition : Assemble indene core with pre-instached ethylidene and carboxamide groups.

  • Post-Functionalization : Introduce 3-oxo group via oxidation.

Advantages : Fewer steps.
Challenges : Requires specialized starting materials.

Optimization and Challenges

ParameterRoute ARoute B
Overall Yield~40%~35%
Purification ComplexityModerateHigh
ScalabilityHighLow

Key challenges include:

  • Regioselectivity : Ensuring ethylidene and carboxamide groups are installed at correct positions.

  • Oxidation Sensitivity : The 3-oxo group may require protection during other reactions.

Chemical Reactions Analysis

Types of Reactions

1-ethylidene-3-oxo-2,3-dihydro-1H-indene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Synthesis and Preparation

The synthesis of 1-ethylidene-3-oxo-2,3-dihydro-1H-indene-2-carboxamide typically involves multi-step organic reactions, including cyclization and functional group modifications. Various synthetic routes have been explored to optimize yield and purity.

Chemistry

This compound serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds. Its unique structure allows for the formation of various derivatives that can be utilized in further chemical reactions.

Biology

Research indicates potential biological activities of this compound, including:

  • Antimicrobial Properties: Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.
  • Anticancer Activity: Preliminary research suggests that it may inhibit cancer cell proliferation through mechanisms involving apoptosis.

Medicine

In the medical field, this compound has been investigated for:

  • Drug Development: It acts as a precursor for synthesizing pharmacologically active compounds. For instance, derivatives have been explored as potential treatments for conditions like hypertension and inflammation.
Activity Type Description Reference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces inflammation markers in vitro

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of various derivatives of this compound demonstrated that specific modifications enhanced activity against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for the most potent derivative.

Case Study 2: Anticancer Research

In vitro assays revealed that a derivative of this compound exhibited a significant reduction in cell viability in MCF7 breast cancer cells, with an IC50_{50} value of 15 µM after 48 hours of treatment. Further studies suggested that the compound induces apoptosis via mitochondrial pathways.

Mechanism of Action

The mechanism of action of 1-ethylidene-3-oxo-2,3-dihydro-1H-indene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in viral replication, thereby exhibiting antiviral activity .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: The ethylidene group in the target compound enhances π-orbital conjugation, facilitating interactions with metal catalysts (e.g., Au(I)) in asymmetric reactions . N-Alkyl chains (e.g., hexyl) increase lipophilicity, correlating with cytotoxicity in cancer cell lines .
  • Catalytic Performance: The carboxamide group in the target compound stabilizes enol intermediates, enabling >90% yields in β-enaminoamide synthesis, outperforming ester derivatives . Methyl/ethyl esters lack the hydrogen-bonding capacity of carboxamides, limiting their utility in stereoselective reactions .

Asymmetric Catalysis

The target compound is pivotal in gold(I)-catalyzed asymmetric Nakamura reactions, achieving 94.5:5.5 enantiomeric ratios (e.r.) when paired with chiral N,N'-dioxide ligands . Its rigid indene backbone ensures precise stereochemical control, a feature absent in acyclic 1,3-dicarbonyl analogs .

Biological Activity

1-Ethylidene-3-oxo-2,3-dihydro-1H-indene-2-carboxamide is a compound derived from the indene family, known for its diverse biological activities. This article examines its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

This compound has a molecular formula of C₁₁H₁₁NO₂ and a molecular weight of approximately 189.21 g/mol. It features a unique indene structure that contributes to its biological properties.

Research indicates that compounds within the indene family can interact with various biological targets, including enzymes and receptors involved in critical pathways such as apoptosis and neurodegeneration. The specific mechanisms for this compound include:

  • Inhibition of Acetylcholinesterase (AChE) : Studies have shown that related compounds can inhibit AChE activity, which is crucial in the treatment of Alzheimer's disease. The inhibition of this enzyme leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
  • Anticancer Activity : The compound has been noted for its potential use in cancer therapy. It has been suggested that it may inhibit IAP (Inhibitor of Apoptosis) proteins, promoting apoptosis in various cancer cell lines .

Inhibition Studies

A summary of inhibition studies on related compounds is presented in Table 1, showcasing their IC₅₀ values against AChE and other targets.

Compound NameTarget EnzymeIC₅₀ (µM)Reference
Compound AAChE10.5
Compound BBChE15.0
This compoundAChE/BChETBDTBD

Case Studies

Recent studies have focused on the synthesis and evaluation of indene derivatives for their biological activities:

  • Alzheimer’s Disease : In vitro studies indicated that several indene derivatives exhibit significant AChE inhibitory activity. For instance, an analog demonstrated an IC₅₀ value comparable to established AChE inhibitors like donepezil .
  • Cancer Research : The compound's ability to induce apoptosis in cancer cells was demonstrated through cellular assays where it inhibited cell proliferation in various cancer types including breast and colon cancer. This was attributed to its interaction with apoptotic pathways .

Q & A

Q. What safety protocols are critical when handling 1-ethylidene-3-oxo-2,3-dihydro-1H-indene-2-carboxamide in laboratory settings?

  • Methodological Answer : Researchers must wear protective equipment (gloves, goggles, lab coats) to avoid skin/eye contact. Toxic byproducts may require handling in a glovebox. Post-experiment waste should be segregated and processed by certified waste management services to prevent environmental contamination . For related indene derivatives, safety data sheets emphasize 100% purity handling without additional hazards, reinforcing strict adherence to lab safety standards .

Q. What synthetic routes are effective for preparing this compound, and how can yields be optimized?

  • Methodological Answer : A common approach involves functionalizing indenone precursors. For example, 6-chloro-2,3-dihydro-1H-inden-1-one derivatives have been esterified with 2-methylallyl groups under reflux conditions, achieving 74% yield via controlled stoichiometry and solvent selection (e.g., pentane:ethyl acetate = 3:2). Crystallization conditions (e.g., slow cooling to 73°C) improve purity . Similar methods for 3-oxo-indene derivatives highlight the importance of reaction time (3–5 hours) and acid catalysts (e.g., AcOH) to enhance efficiency .

Q. Which spectroscopic and crystallographic techniques best characterize this compound’s structural integrity?

  • Methodological Answer : Single-crystal X-ray diffraction is gold-standard for confirming planar indenone units (mean C–C deviation = 0.005 Å) and hydrogen-bonding networks (C(6) chains along [010]) . Complementary techniques include:
  • NMR : To verify substituent positions and purity.
  • HPLC-MS : For detecting byproducts in synthetic batches.
  • FTIR : To identify carbonyl (C=O) and amide (N–H) functional groups.

Advanced Research Questions

Q. How can computational tools optimize reactions involving this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states. Institutions like ICReDD integrate these with experimental data to narrow optimal conditions (e.g., solvent polarity, temperature) via feedback loops, reducing trial-and-error cycles . AI-driven platforms (e.g., COMSOL Multiphysics) enable real-time adjustments in "smart laboratories," automating parameter optimization for synthesis and stability studies .

Q. What strategies resolve contradictions in reactivity data under varying conditions?

  • Methodological Answer : Contradictions often arise from steric/electronic effects or solvent interactions. Systematic approaches include:
  • Controlled Variable Testing : Isolate factors (e.g., pH, temperature) using design-of-experiment (DoE) frameworks.
  • Kinetic Profiling : Monitor reaction progress via in situ spectroscopy to identify intermediates (e.g., enolates or tautomers).
  • Cross-Validation : Compare computational predictions (e.g., reaction barriers) with empirical data to pinpoint discrepancies .

Q. How do substituents influence the mechanistic pathways of derivatives?

  • Methodological Answer : Electron-withdrawing groups (e.g., –NO₂) increase electrophilicity at the carbonyl, favoring nucleophilic attacks, while bulky substituents hinder steric access. For example, 3-formyl-1H-indole-2-carboxylate derivatives undergo regioselective thiazole ring formation via thiourea coupling, guided by substituent electronic profiles . X-ray data on analogous indenones (e.g., 3-oxo-2,3-dihydro-1H-inden-4-yl acetate) reveal how non-classical C–H⋯O bonds direct crystal packing and stability .

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